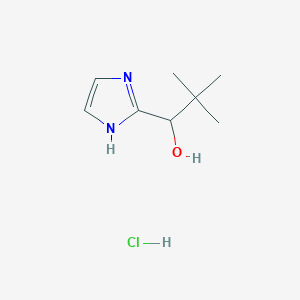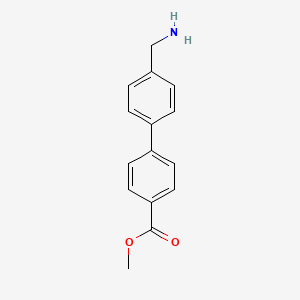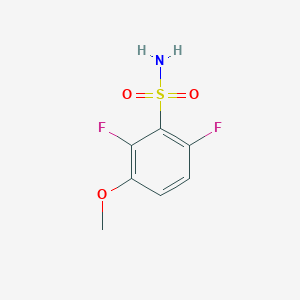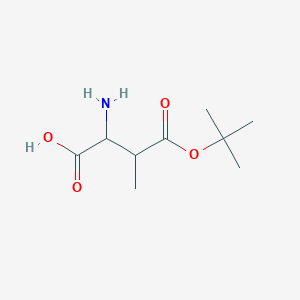
Tert-butyl 2-(3-aminopropoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is an organic nitrate ester, which means it is derived from nitric acid and nonyl alcohol. This compound is characterized by its molecular weight of 189.2521 g/mol .
Méthodes De Préparation
Nonyl nitrate: can be synthesized through the esterification of nonyl alcohol with nitric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process . The general reaction is as follows:
Nonyl alcohol+Nitric acid→Nonyl nitrate+Water
In industrial settings, the production of nonyl nitrate may involve continuous processes where nonyl alcohol and nitric acid are fed into a reactor, and the product is continuously removed to optimize yield and efficiency .
Analyse Des Réactions Chimiques
Nonyl nitrate: undergoes various chemical reactions, including:
Oxidation: Nonyl nitrate can be oxidized to produce nonanoic acid and nitrogen oxides under specific conditions.
Reduction: It can be reduced to nonyl alcohol and nitrogen oxides using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions .
Applications De Recherche Scientifique
Nonyl nitrate: has several applications in scientific research:
Mécanisme D'action
The mechanism of action of nonyl nitrate involves its decomposition to release nitric oxide (NO), a potent vasodilator. Nitric oxide acts on smooth muscle cells, causing relaxation and dilation of blood vessels. This process is mediated by the activation of the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP) in the cells, leading to vasodilation .
Comparaison Avec Des Composés Similaires
Nonyl nitrate: can be compared with other nitrate esters, such as methyl nitrate and ethyl nitrate . While all these compounds share the nitrate ester functional group, they differ in their alkyl chain lengths, which influences their physical and chemical properties . For example:
Methyl nitrate (C2H5NO3): A smaller molecule with higher volatility and lower boiling point compared to nonyl nitrate.
Ethyl nitrate (C3H7NO3): Slightly larger than methyl nitrate but still more volatile and with a lower boiling point than nonyl nitrate.
The longer alkyl chain in nonyl nitrate makes it less volatile and more suitable for applications requiring lower volatility and higher stability .
Propriétés
Formule moléculaire |
C9H19NO3 |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
tert-butyl 2-(3-aminopropoxy)acetate |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)7-12-6-4-5-10/h4-7,10H2,1-3H3 |
Clé InChI |
GNDUBEPOKPWAEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13513365.png)
![2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13513370.png)
![1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid](/img/structure/B13513374.png)


![3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13513393.png)





